2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a fluorophenoxy group and an oxazole ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 4-fluorophenol with an appropriate acylating agent to form the 4-fluorophenoxy intermediate. This intermediate is then reacted with 3-(3-methyl-1,2-oxazol-5-yl)propylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide involves its interaction with specific molecular targets. The fluorophenoxy and oxazole groups may bind to particular enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 2-[(4-fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide stands out due to its unique combination of a fluorophenoxy group and an oxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-11-9-14(21-18-11)3-2-8-17-15(19)10-20-13-6-4-12(16)5-7-13/h4-7,9H,2-3,8,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJGYZKTCJZZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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